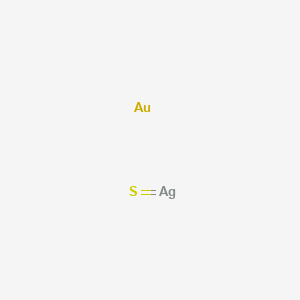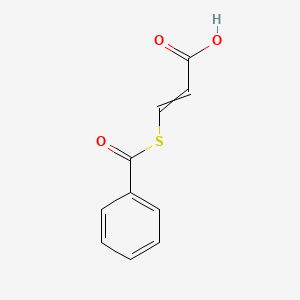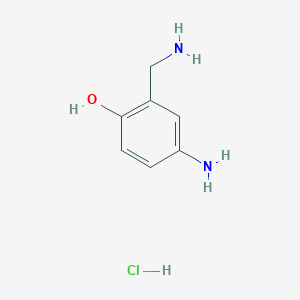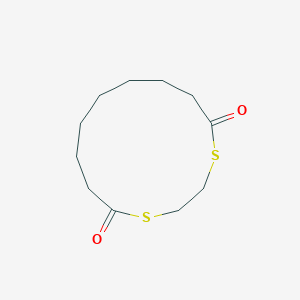
1,4-Dithiacyclotridecane-5,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiacyclotridecane-5,13-dione is a heterocyclic compound characterized by the presence of sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithiacyclotridecane-5,13-dione can be synthesized through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is one of the most important for preparing furans and related compounds. The reaction typically requires an acid catalyst and can be conducted under microwave-mediated conditions to enhance the reaction rate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dithiacyclotridecane-5,13-dione has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiacyclotridecane-5,13-dione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of metal complexes or the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1,4-Dithiacyclotridecane-5,13-dione can be compared with other similar compounds, such as:
1,4-Dioxacyclotridecane-5,13-dione: This compound contains oxygen atoms instead of sulfur and has different chemical properties and applications.
1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione: Another related compound with both oxygen and sulfur atoms in its structure.
Propiedades
Número CAS |
137516-82-6 |
|---|---|
Fórmula molecular |
C11H18O2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,4-dithiacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O2S2/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
Clave InChI |
BWXIXOHYENKTHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)SCCSC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


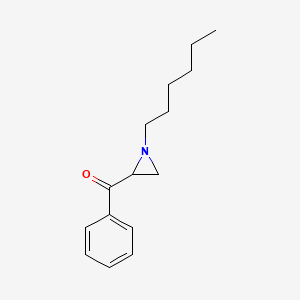

![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)

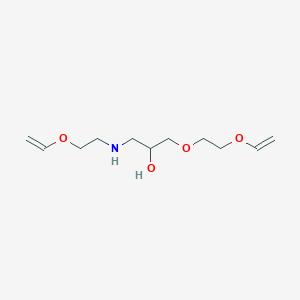
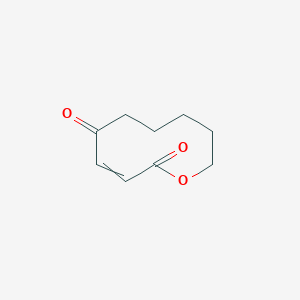
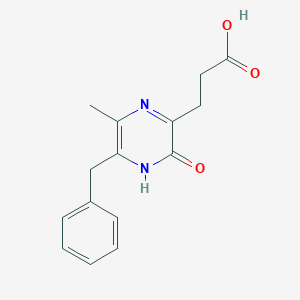
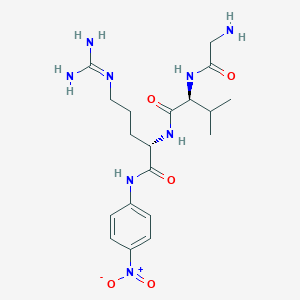
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


